molecular formula C13H9FO2 B3202173 2-(3-Fluorophenoxy)benzaldehyde CAS No. 1020931-53-6

2-(3-Fluorophenoxy)benzaldehyde

Cat. No.: B3202173
CAS No.: 1020931-53-6
M. Wt: 216.21 g/mol
InChI Key: NWRMNEWTZUSZND-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 3-fluorophenoxy group at the 2-position. Its molecular formula is C₁₃H₉FO₂ (MW = 230.21 g/mol), and its CAS number is 936343-96-3 . This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing fluorine atom, which modulates reactivity and stability.

Properties

IUPAC Name

2-(3-fluorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRMNEWTZUSZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenoxy)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure . This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents. This approach leads to the formation of various alkyl and aryl-substituted benzaldehydes.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often produced in liquid form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxy)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 2-(3-Fluorophenoxy)benzoic acid.

    Reduction: Formation of 2-(3-Fluorophenoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

2-(3-Fluorophenoxy)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The fluorophenoxy group can influence the compound’s reactivity and binding affinity to specific targets .

Biological Activity

2-(3-Fluorophenoxy)benzaldehyde is a compound with significant potential in medicinal chemistry due to its unique structural features. The presence of the fluorine atom in the meta position of the phenoxy group enhances its biological activity, making it a subject of interest in various research fields. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H11FOC_{13}H_{11}FO. Its structure can be described as follows:

  • Benzaldehyde functional group : A carbonyl group attached to a benzene ring.
  • Phenoxy group : A phenyl ring (C6H5) connected to an oxygen atom, which is further substituted with a fluorine atom.

This structural configuration influences its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against several microbial strains. Its mechanism involves disrupting cellular antioxidation systems, leading to oxidative stress and cell death by targeting enzymes like superoxide dismutases and glutathione reductase.
  • Antifungal Properties : Similar to its antimicrobial effects, this compound shows antifungal activity, which may be attributed to its ability to induce oxidative stress in fungal cells.
  • Potential Anticancer Activity : Preliminary studies suggest that compounds similar in structure may inhibit cancer cell proliferation. For instance, related compounds have shown cytotoxic effects on human non-small cell lung cancer (A549) cells through apoptosis pathways involving caspase activation .

Case Studies and Experimental Data

  • Antimicrobial Studies : In a recent study, this compound was evaluated for its antimicrobial properties against various bacterial strains. The results indicated that the compound exhibited significant inhibition zones compared to control substances, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro assays conducted on A549 lung cancer cells revealed that derivatives of this compound could induce apoptosis at concentrations as low as 20 µM. The study highlighted the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, confirming its potential as an anticancer agent .
  • Enzyme Interaction Studies : Interaction studies have shown that this compound can modulate enzyme activities related to drug metabolism. This modulation may enhance its pharmacokinetic properties, making it a candidate for further pharmaceutical development.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Biological Activities
2-(Phenoxy)methylbenzaldehydeLacks fluorine; used in similar pathwaysLimited antimicrobial activity
4-FluorobenzaldehydeSimple structure; widely studiedKnown for reactivity but limited bioactivity
2-(4-Methylphenoxy)methylbenzaldehydeMethyl group enhances lipophilicityPotential drug candidate
3-((4-Fluorophenoxy)methyl)benzaldehydeFluorine at para positionDifferent reactivity patterns

The fluorine substitution in this compound significantly enhances its binding affinity and biological activity compared to other analogs.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural Analogs of 2-(3-Fluorophenoxy)benzaldehyde

Compound Name CAS Number Molecular Formula Substituents Key Properties
4-(2-Fluorophenoxy)benzaldehyde 936343-96-3 C₁₃H₉FO₂ 4-(2-Fluorophenoxy) Isomeric position; similar MW (230.21)
3-Benzyloxy-2-fluorobenzaldehyde 103438-90-0 C₁₄H₁₁FO₂ 3-Benzyloxy, 2-fluoro Bulkier substituent (benzyl vs. phenoxy)
2-Fluoro-4-hydroxybenzaldehyde 348-27-6 C₇H₅FO₂ 2-Fluoro, 4-hydroxy Lower MW (140.11); polar hydroxyl group
3-((2-Fluorophenoxy)methyl)benzaldehyde 1443353-65-8 C₁₄H₁₁FO₂ 3-((2-Fluorophenoxy)methyl) Methyl linker enhances flexibility
2-(Diphenylphosphino)benzaldehyde 50777-76-9 C₁₉H₁₅OP 2-Diphenylphosphino Phosphorus-containing; catalytic uses

Sources :

Key Observations:
  • Substituent Position: this compound differs from 4-(2-Fluorophenoxy)benzaldehyde in the position of the fluorophenoxy group, which impacts electronic distribution and steric effects .
  • Substituent Type: Replacing phenoxy with benzyloxy (3-Benzyloxy-2-fluorobenzaldehyde) increases steric bulk and alters solubility .
  • Functional Groups: The hydroxyl group in 2-Fluoro-4-hydroxybenzaldehyde enhances polarity and hydrogen-bonding capacity compared to the phenoxy group .

Reactivity and Chemical Behavior

Hemiacetal Formation:

  • This compound is expected to form hemiacetals in methanol, though yields may vary. Pyrimidine carbaldehydes (e.g., pyrimidyl-5-carbaldehyde) exhibit >95% hemiacetal formation due to enhanced nucleophilicity at the aldehyde group, while simple benzaldehydes yield only ~9% . The electron-withdrawing fluorophenoxy group in this compound may moderately enhance reactivity compared to unsubstituted benzaldehyde.

Condensation Reactions:

  • 2-(Diphenylphosphino)benzaldehyde forms coordination complexes with metals (e.g., Ni(II), Pd(II)) for antibacterial and anticancer applications .

Sources :

Insights:
  • Fluorinated benzaldehydes like this compound are understudied in biological contexts but share structural motifs with active compounds. For example, Compound 9 (a benzaldehyde derivative with a pyran ring) showed tumor resistance due to its fused cyclic structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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